molecular formula C20H16F2N4OS B11256295 2-(4-fluorophenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

2-(4-fluorophenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B11256295
M. Wt: 398.4 g/mol
InChI Key: FWMQQMPEMPHBKP-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE typically involves multi-step synthetic routes. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups. Common reagents used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolothiazole derivatives, such as:

Properties

Molecular Formula

C20H16F2N4OS

Molecular Weight

398.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide

InChI

InChI=1S/C20H16F2N4OS/c21-14-7-5-13(6-8-14)11-18(27)23-10-9-15-12-28-20-24-19(25-26(15)20)16-3-1-2-4-17(16)22/h1-8,12H,9-11H2,(H,23,27)

InChI Key

FWMQQMPEMPHBKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)F)F

Origin of Product

United States

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